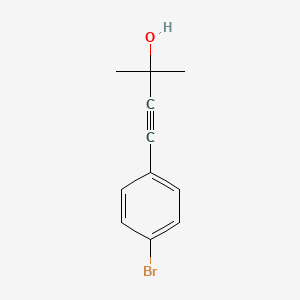

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMSTKBGLPACHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405605 | |

| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76347-62-1 | |

| Record name | 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the , a key building block in medicinal chemistry and materials science. The document details the strategic application of the Sonogashira cross-coupling reaction, offering in-depth insights into the reaction mechanism, a validated experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for obtaining this versatile intermediate.

Introduction: Strategic Importance of Arylalkynes

Arylalkynes are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1] The compound this compound serves as a stable and versatile precursor to terminal arylalkynes. Its structure incorporates two key features: a bromophenyl group, which is amenable to a wide range of subsequent cross-coupling reactions, and a protected terminal alkyne. The 2-hydroxyprop-2-yl group on the alkyne serves as a practical protecting group for the acidic acetylenic proton, preventing undesired side reactions like homocoupling (Glaser coupling) and allowing for controlled, stepwise synthesis.[2][3]

The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[4] This guide will elucidate this synthetic pathway, providing the necessary theoretical and practical details for its successful implementation in a laboratory setting.

The Synthetic Keystone: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt co-catalyst.[5] The reaction is prized for its mild conditions and high tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[3][4]

Rationale for Reagent Selection

-

Aryl Halide (Substrate): The synthesis starts with a di-halogenated benzene, typically 1-bromo-4-iodobenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I bond is much more reactive in oxidative addition to Pd(0)) allows for a highly selective mono-alkynylation at the iodine position, leaving the bromine atom untouched for subsequent transformations.

-

Protected Alkyne: 2-Methylbut-3-yn-2-ol is the ideal alkyne partner.[2] It is commercially available, inexpensive, and its tertiary alcohol functionality provides a robust protecting group that can be easily removed under basic conditions in a subsequent step (retro-Favorskii reaction) to liberate the terminal alkyne.[2][6]

-

Catalytic System: The standard catalytic system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) halide, typically copper(I) iodide (CuI).[3]

-

Base and Solvent: An amine base, such as triethylamine or diethylamine, is crucial. It serves both as the reaction solvent and as the base required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5]

The Dual Catalytic Mechanism

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4] This dual system ensures high reaction efficiency under mild conditions.

-

The Palladium Cycle: This cycle is responsible for the C(sp²)-C(sp) bond formation.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[4]

-

Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (Ar-C≡CR) and regenerate the active Pd(0) catalyst.

-

-

The Copper Cycle: This cycle activates the alkyne.

-

π-Complex Formation: The copper(I) salt coordinates with the alkyne, increasing the acidity of the terminal proton.[4]

-

Deprotonation: The amine base deprotonates the alkyne-copper complex to form the key copper(I) acetylide intermediate. This species is then ready to engage in the transmetalation step with the palladium cycle.[3]

-

The interplay between these two cycles is visualized in the diagram below.

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Validated Experimental Protocol

This protocol outlines the from 1-bromo-4-iodobenzene and 2-methylbut-3-yn-2-ol.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-4-iodobenzene | 282.91 | 10.0 g | 35.4 |

| 2-Methylbut-3-yn-2-ol | 84.12 | 3.57 g (4.14 mL) | 42.5 (1.2 eq) |

| Pd(PPh₃)₂Cl₂ | 701.90 | 248 mg | 0.35 (1 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 67 mg | 0.35 (1 mol%) |

| Triphenylphosphine (PPh₃) | 262.29 | 185 mg | 0.71 (2 mol%) |

| Triethylamine (TEA) | 101.19 | 100 mL | - |

| Diethyl ether / Ethyl acetate | - | As needed | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Equipment: 250 mL three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography.

Synthetic Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 1-bromo-4-iodobenzene (10.0 g, 35.4 mmol), 2-methylbut-3-yn-2-ol (4.14 mL, 42.5 mmol), and triethylamine (100 mL). Stir the mixture to dissolve the solids.

-

Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Catalyst Addition: To the stirred solution, add triphenylphosphine (185 mg, 0.71 mmol), copper(I) iodide (67 mg, 0.35 mmol), and finally bis(triphenylphosphine)palladium(II) dichloride (248 mg, 0.35 mmol). The addition of extra phosphine ligand helps to stabilize the Pd(0) species.

-

Reaction: Heat the reaction mixture to 50-60 °C. The solution will typically turn dark and a precipitate of triethylammonium iodide will form. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide spot has been consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution to complex with the copper catalyst.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product obtained is a solid or viscous oil that requires purification to remove unreacted starting materials, homocoupled alkyne, and catalyst residues.

Purification

Purification is achieved via flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.

Characterization Data

The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data are summarized below.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₁BrO |

| Molar Mass | 239.11 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 2.10 (s, 1H, -OH), 1.62 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 133.0, 131.5, 122.5, 121.8, 94.5, 81.5, 65.8, 31.4[7] |

| FT-IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2980 (C-H), ~2230 (C≡C, weak), ~1485 (Ar C=C), ~1010 (C-O) |

| Mass Spec (EI) | m/z 238/240 (M⁺), 223/225 ([M-CH₃]⁺) |

Applications in Advanced Synthesis

The synthesized this compound is not an endpoint but a strategic intermediate.

-

Deprotection to Terminal Alkyne: The 2-hydroxyprop-2-yl group can be readily cleaved by heating with a base (e.g., NaOH or K₂CO₃) in a solvent like toluene or methanol, releasing acetone and yielding 1-bromo-4-ethynylbenzene.[2][6] This terminal alkyne is a highly valuable building block for further Sonogashira couplings, "click" chemistry (CuAAC), and other alkyne-based transformations.

-

Sequential Cross-Coupling: The intact bromo-substituent on the aromatic ring allows for a second, different cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the programmed, regioselective synthesis of complex, unsymmetrically substituted diarylalkyne architectures, which are of great interest in materials science for creating organic light-emitting diodes (OLEDs) and molecular wires.

Conclusion

This guide has detailed a reliable and well-established method for the via Sonogashira cross-coupling. By carefully selecting a differentially substituted dihalide, the reaction proceeds with high regioselectivity. The protocol emphasizes the rationale behind experimental choices, from the protective role of the 2-hydroxyprop-2-yl group to the synergistic action of the palladium and copper catalysts. The provided step-by-step procedure and characterization data serve as a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery, natural product synthesis, and materials science.

References

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o1866. [Link]

-

Wikipedia contributors. (2023). 2-Methylbut-3-yn-2-ol. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. . [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. (2014).

-

Supporting Information for relevant chemical structures. (n.d.). [Link]

-

Banu, B. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is a fascinating aromatic alkyne that holds significant potential in various fields, including medicinal chemistry and materials science. Its rigid, well-defined structure, conferred by the phenylacetylene backbone, coupled with the reactive handles of the hydroxyl group and the carbon-bromine bond, makes it an attractive building block for the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile functional group for further chemical modifications, such as cross-coupling reactions, which are pivotal in modern drug discovery and the development of novel organic materials.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are designed to offer not just data, but also the underlying scientific rationale for experimental design and interpretation, ensuring a robust and validated understanding of this compound.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76347-62-1[3] |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| Chemical Structure | (A 2D chemical structure image would be placed here in a full guide) |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. These properties govern its behavior in different environments and are critical for designing experiments, developing formulations, and predicting its biological fate.

Melting Point

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point

Due to its relatively high molecular weight and the presence of polar functional groups, this compound is expected to have a high boiling point. Aromatic alkynes can be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the recommended method for purification of this compound if it were a liquid at room temperature or for purification by distillation of its liquid precursors.

Workflow for Vacuum Distillation:

Caption: Workflow for Vacuum Distillation.

Solubility

The solubility of this compound is dictated by its molecular structure. The presence of the nonpolar bromophenyl group and the hydrocarbon backbone suggests good solubility in nonpolar organic solvents like hexanes and toluene. The polar hydroxyl group will impart some solubility in more polar organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexanes) is chosen.

-

Sample Preparation: A known amount of this compound (e.g., 10 mg) is added to a vial.

-

Titration: A selected solvent is added dropwise with constant agitation until the solid completely dissolves. The volume of the solvent required is recorded.

-

Quantification: The solubility is expressed in terms of mg/mL or mol/L. This can be done at different temperatures to construct a solubility curve.

pKa

The pKa value is a measure of the acidity of a compound. This compound has two potentially acidic protons: the hydroxyl proton and the acetylenic proton. The tertiary alcohol is expected to have a pKa similar to other tertiary alcohols, in the range of 17-19, making it a very weak acid. The pKa of a terminal alkyne is typically around 25. In this molecule, the alkyne is internal, so the acidity of any C-H bond on the aromatic ring would be much lower.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture, often water-alcohol, to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis

The synthesis of this compound can be efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] In this case, 1-bromo-4-iodobenzene (or another suitably activated brominated benzene derivative) would be coupled with 2-methyl-3-butyn-2-ol.[5][6]

Proposed Synthesis Workflow:

Caption: Proposed Sonogashira Synthesis.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as a set of doublets in the range of 7.2-7.6 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent. The six methyl protons will appear as a sharp singlet around 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule. Key expected signals include those for the quaternary carbons of the alkyne (around 80-95 ppm), the carbon bearing the hydroxyl group (around 65 ppm), the aromatic carbons (120-135 ppm), and the methyl carbons (around 31 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch around 3300-3600 cm⁻¹.

-

A weak C≡C stretch in the region of 2100-2260 cm⁻¹.

-

C-H stretches for the aromatic ring just above 3000 cm⁻¹.

-

C-H bends for the methyl groups around 1375 cm⁻¹.

-

A C-Br stretch in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238 and 240 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of a methyl group (M-15) and the loss of water (M-18).

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

References

-

Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-buten-2-ol. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.).

- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. PubChem. Retrieved from [Link]

- Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.

- Google Patents. (n.d.). Preparation method of 2-methyl-3-butyne-2-ol.

- ResearchGate. (n.d.). Modeling of alkynes: synthesis and theoretical properties.

- LibreTexts. (n.d.).

- National Center for Biotechnology Information. (2023).

- The Automated Topology Builder (ATB) and Repository. (n.d.). 2-Methyl-3-butyn-2-ol.

-

SciELO. (2003). Modeling of Alkynes: Synthesis and Theoretical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Butyn-2-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- YouTube. (2021).

-

SpectraBase. (n.d.). 2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol. Retrieved from [Link]

Sources

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol CAS number 76347-62-1

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol (CAS: 76347-62-1)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a key synthetic intermediate, primarily utilized in organic synthesis as a stable and protected precursor to 1-bromo-4-ethynylbenzene. Its structure combines a brominated aromatic ring with a tertiary propargyl alcohol, a motif that offers significant versatility in constructing more complex molecular architectures. The hydroxyisopropyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing self-coupling or other undesired side reactions while enabling the aryl bromide moiety to undergo selective transformations. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, tailored for researchers in synthetic chemistry and drug development.

Physicochemical and Structural Properties

The compound is typically an off-white to pale yellow solid at room temperature. Its core structure features a phenyl ring substituted with a bromine atom at the para position, which is in turn connected to a butynol chain.

Structural and Physical Data

| Property | Value | Source |

| CAS Number | 76347-62-1 | - |

| Molecular Formula | C₁₁H₁₁BrO | - |

| Molecular Weight | 239.11 g/mol | - |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point (Predicted) | 305.6 ± 27.0 °C | [1] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.19 ± 0.29 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanistic Insight

The principal and most efficient route for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, a process catalyzed by palladium and copper complexes.[2][3]

The Sonogashira Coupling Pathway

The synthesis involves the reaction between an excess of a di-halogenated benzene, such as 1,4-dibromobenzene, and 2-methylbut-3-yn-2-ol. The choice of a di-halogenated starting material allows for a single coupling event, leaving the second halogen (bromine) intact for subsequent functionalization, a common strategy in multi-step synthesis.

The causality for selecting this pathway rests on its high efficiency, functional group tolerance, and mild reaction conditions. 2-Methylbut-3-yn-2-ol is a commercially available and inexpensive starting material, serving as a practical surrogate for acetylene gas.[4]

Caption: Synthetic workflow for this compound.

Catalytic Cycle Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[5]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination : The aryl and alkynyl ligands on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]

-

-

Copper Cycle :

-

Acetylide Formation : The amine base deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the Cu(I) salt to form a copper(I) acetylide intermediate. This species is crucial for transferring the alkyne to the palladium center.[5]

-

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[6] The self-validating system includes monitoring by TLC and purification via column chromatography to ensure product purity.

-

1. Reagent Preparation & Inerting: To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add 1,4-dibromobenzene (1.2 eq.), Palladium(II) acetate (0.01 eq.), triphenylphosphine (0.02 eq.), and Copper(I) iodide (0.02 eq.). Evacuate the flask and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

2. Solvent and Reactant Addition: Add degassed diethylamine (as solvent and base) via cannula, followed by 2-methylbut-3-yn-2-ol (1.0 eq.). Causality: Degassing the solvent is critical to prevent oxidation of the Pd(0) species, which would deactivate the catalyst.

-

3. Reaction: Heat the mixture to reflux (approx. 55-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

4. Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water and saturated brine. Rationale: The aqueous washes remove the amine salt byproducts and any remaining inorganic reagents.

-

5. Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

Reactivity and Synthetic Applications

The primary value of this compound lies in its role as a protected terminal alkyne. The aryl bromide handle and the protected alkyne can be seen as orthogonal functional groups, allowing for selective chemical manipulation.

Deprotection via Retro-Favorskii Reaction

The 2-hydroxyprop-2-yl group can be readily cleaved under basic conditions to unmask the terminal alkyne, 1-bromo-4-ethynylbenzene. This transformation is a retro-Favorskii reaction.[7]

-

Mechanism: The reaction is initiated by a strong base (e.g., KOH or NaOH) which deprotonates the hydroxyl group. The resulting alkoxide undergoes fragmentation, eliminating a molecule of acetone and generating the terminal acetylide anion, which is subsequently protonated upon workup.[8]

Caption: Deprotection workflow to yield the terminal arylalkyne.

Applications in Drug Discovery and Materials Science

The deprotected product, 1-bromo-4-ethynylbenzene, is a highly valuable building block.

-

Drug Discovery: Arylalkynes are prevalent scaffolds in medicinal chemistry.[9] The dual functionality of 1-bromo-4-ethynylbenzene allows for sequential cross-coupling reactions. For example, the terminal alkyne can undergo another Sonogashira coupling, a "click" reaction, or other additions, while the aryl bromide can be used in Suzuki, Heck, or Buchwald-Hartwig couplings. This enables the rapid assembly of complex molecular libraries for screening. Organobromine compounds themselves have shown a wide range of biological activities and are components of several pharmaceuticals.[10][11]

-

Materials Science: Diarylalkynes, which can be synthesized from this precursor, are important components in the development of organic semiconductors, liquid crystals, and other advanced materials due to their rigid, linear structures and conjugated π-systems.[6]

Analytical Characterization

Confirming the identity and purity of this compound requires standard analytical techniques. The expected spectral data are summarized below, based on its structure and data from analogous compounds.[12]

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the 6 methyl protons (~1.6 ppm).- Singlet for the hydroxyl proton (variable, ~2.0-2.5 ppm).- Two doublets for the 4 aromatic protons in the AA'BB' system (~7.3-7.5 ppm). |

| ¹³C NMR | - Signal for the methyl carbons (~31 ppm).- Signal for the quaternary alcohol carbon (~65 ppm).- Two signals for the alkyne carbons (~83 and 92 ppm).- Signals for the aromatic carbons, including the carbon attached to bromine (~122 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch (~3300-3400 cm⁻¹).- Weak C≡C stretch (~2230 cm⁻¹).- Aromatic C-H and C=C stretches (~3100-3000 and ~1600-1450 cm⁻¹).- Strong C-Br stretch (~600-500 cm⁻¹). |

| Mass Spec (MS) | Isotopic pattern characteristic of a single bromine atom (M+ and M+2 peaks of ~1:1 intensity). |

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.[13][14]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Data sourced from ChemicalBook.[1]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]

-

Spill Response: In case of a spill, avoid generating dust.[15] Scoop the material into a designated waste container. Clean the area with an appropriate solvent.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds. Do not allow the material to enter drains or the environment.[15]

References

-

Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

- Google Patents.

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]

-

The Good Scents Company. 2-methyl-3-buten-2-ol. [Link]

-

ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

- Supporting Information for a relevant chemical synthesis. (Note: A generic citation as the specific source of the PDF was not fully detailed).

-

Wikipedia. Favorskii reaction. [Link]

- Google Patents.

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

PubMed Central (PMC). Fueling the Pipeline via Innovations in Organic Synthesis. [Link]

-

Wikipedia. Organobromine chemistry. [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

-

Synfacts. Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]

-

ICL Group. BROMINE - Safety Handbook. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ACS Publications. A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. [Link]

-

ChemEurope.com. Favorskii reaction. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

Liverpool University Press. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

- Google Patents. US2527358A - Process of purifying propargyl alcohol.

-

MDPI. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. [Link]

-

ABRO Industries. SAFETY DATA SHEET. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

Wiley Online Library. The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes. [Link]

-

PubChem. 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]

-

YouTube. Mechanism Monday #35: Favorskii Rearrangement. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

Sources

- 1. This compound | 76347-62-1 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 9. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. dollycorporation.com [dollycorporation.com]

- 14. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 15. targetmol.com [targetmol.com]

molecular structure of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a fascinating molecule positioned at the intersection of several key classes of organic compounds. As a tertiary propargylic alcohol, it possesses a unique reactivity profile stemming from the hydroxyl group's proximity to the carbon-carbon triple bond.[1] The presence of a 4-bromophenyl group provides a strategic handle for further functionalization via cross-coupling reactions, making it a highly valuable intermediate in synthetic chemistry. This guide offers a comprehensive exploration of its molecular structure, from its rational synthesis to its definitive characterization through modern spectroscopic and crystallographic techniques. For researchers in materials science and drug discovery, understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for designing next-generation materials and therapeutics.[2][3][4]

Molecular Genesis: The Sonogashira Coupling Approach

The most reliable and widely adopted method for synthesizing aryl-alkyne frameworks like this compound is the Sonogashira-Hagihara cross-coupling reaction.[5][6] This Nobel Prize-winning methodology provides a powerful tool for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

Causality of Component Selection:

-

Aryl Halide: 1-Bromo-4-iodobenzene is an ideal starting material. The iodine atom is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent transformations.

-

Alkyne Component: 2-Methylbut-3-yn-2-ol serves as a protected form of acetylene.[7] The bulky tert-butyl alcohol group prevents self-coupling and other side reactions, ensuring a clean transformation. This protecting group can be readily removed later if the terminal alkyne is desired.[5][7]

-

Catalytic System: A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the crucial transmetalation step.

-

Solvent/Base: An amine base, such as diethylamine or triethylamine, is essential. It serves as both the solvent and the base required to deprotonate the terminal alkyne and to quench the HX acid generated during the catalytic cycle.

Synthesis Workflow Diagram

Caption: Workflow for the Sonogashira cross-coupling synthesis.

Experimental Protocol: Synthesis

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 eq), 2-methylbut-3-yn-2-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Atmosphere Inerting: Seal the flask and purge with dry argon for 15 minutes to ensure an oxygen-free environment, which is critical for catalyst stability.

-

Solvent Addition: Add anhydrous diethylamine via syringe until a suitable concentration is reached (e.g., 0.5 M).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as an off-white solid.[8]

Structural Elucidation: A Multi-Technique Approach

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76347-62-1 | [8] |

| Molecular Formula | C₁₁H₁₁BrO | [9] |

| Molecular Weight | 239.11 g/mol | [9] |

| Appearance | Off-white to pale yellow solid | [8] |

| Melting Point | 56-57 °C | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals.

-

Aromatic Region (δ ≈ 7.3-7.6 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the bromine atom will be slightly downfield compared to those ortho to the alkyne group.

-

Hydroxyl Proton (δ ≈ 1.8-2.5 ppm): A broad singlet corresponding to the -OH proton. Its chemical shift can vary with concentration and sample purity.

-

Methyl Protons (δ ≈ 1.6 ppm): A sharp singlet integrating to six hydrogens, representing the two equivalent methyl groups attached to the quaternary carbon.[10]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon backbone.

-

Aromatic Carbons (δ ≈ 120-135 ppm): Four signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be shifted upfield to around δ ≈ 122 ppm, while the alkyne-substituted carbon will be around δ ≈ 123 ppm. The other two aromatic carbons will appear around δ ≈ 132 ppm.[10]

-

Alkynyl Carbons (δ ≈ 80-95 ppm): Two distinct signals for the sp-hybridized carbons of the triple bond. The carbon attached to the aromatic ring will be slightly more downfield than the one attached to the tertiary alcohol group.[10]

-

Tertiary Alcohol Carbon (δ ≈ 65 ppm): The quaternary carbon bearing the hydroxyl group and two methyl groups.[10]

-

Methyl Carbons (δ ≈ 31 ppm): A single, intense signal for the two equivalent methyl carbons.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (3600-3300 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded alcohol.[11]

-

Aromatic C-H Stretch (~3050 cm⁻¹): A medium to weak absorption just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (~2980 cm⁻¹): Absorption from the methyl groups.

-

C≡C Stretch (2260-2100 cm⁻¹): A weak to medium, sharp absorption band. For internal alkynes like this, the peak can be weak.[12]

-

C-O Stretch (1100-1000 cm⁻¹): A strong absorption corresponding to the tertiary alcohol C-O bond.[11]

-

Aromatic C=C Bending (para-substitution) (~830 cm⁻¹): A strong out-of-plane bending band confirming the 1,4-disubstitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Molecular Ion Peak: The key feature to observe is the molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity: the molecular ion peak (M⁺) and an M+2 peak. For C₁₁H₁₁⁷⁹BrO, the expected mass is ~238.00 Da, and for C₁₁H₁₁⁸¹BrO, it is ~240.00 Da. This isotopic signature is definitive proof of the presence of a single bromine atom.

Single-Crystal X-ray Diffraction

While obtaining a suitable crystal can be challenging, X-ray crystallography provides the most definitive and unambiguous proof of molecular structure. Analysis of the closely related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, provides excellent insight into the expected solid-state structure.[5][6]

-

Molecular Geometry: The structure is expected to feature a nearly coplanar arrangement of the bromophenyl ring and the C≡C triple bond.[5][6]

-

Intermolecular Interactions: In the crystal lattice, molecules are likely to be connected via O-H···O hydrogen bonds, forming chains or strands.[6] Weaker interactions, such as C-H···π interactions between the aromatic rings and potentially between methyl C-H bonds and the alkyne's π-system, would further stabilize the packing.[6]

Structural Analysis Workflow

Caption: A logical workflow for comprehensive structural elucidation.

Conclusion: Implications for Drug Development and Materials Science

The detailed structural understanding of this compound validates its identity and illuminates its potential. The propargylic alcohol moiety is a versatile functional group known for its diverse reactivity.[1] The strategically placed bromine atom on the phenyl ring acts as a linchpin for further molecular elaboration, for instance, through Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries. This capability is of immense interest to drug development professionals seeking to optimize lead compounds by exploring structure-activity relationships.[2][13] The rigid, linear alkyne linker and the phenyl ring form a desirable scaffold that can be incorporated into conjugated polymers for materials science applications or used to orient pharmacophores in a specific vector for targeted drug design.

References

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]

-

Supporting Information for related alkynol compounds. (n.d.). Retrieved from a source providing NMR characterization data for similar molecules. [Link]

-

Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]

-

SpectraBase. (n.d.). 2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol. [Link]

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

-

Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

-

UCL Discovery. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. [Link]

-

Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme. [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 8. This compound | 76347-62-1 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel terminal alkyne, 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this compound. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering not just procedural steps but also the scientific rationale behind the experimental choices and data interpretation.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is paramount before delving into its spectroscopic analysis. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

The molecule possesses a tertiary alcohol, an internal alkyne, and a para-substituted bromophenyl group. These features will be the primary focus of our spectroscopic investigation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Fundamental Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and straightforward method for obtaining the IR spectrum of a solid sample is through ATR-FTIR.

Figure 2: Workflow for ATR-FTIR analysis.

Data Interpretation and Expected Results:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |

| Alcohol (O-H) | Stretching | 3600-3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 2980-2850 | Medium |

| Alkyne (C≡C) | Stretching | 2260-2100 | Weak to Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| C-O | Stretching | 1260-1000 | Strong |

| C-Br | Stretching | 680-515 | Medium to Strong |

Expert Insights:

-

The broadness of the O-H stretch is due to hydrogen bonding between molecules in the solid state.

-

The C≡C stretching frequency for an internal alkyne is often weak, and its intensity can be variable.[1][2] In this case, the disubstitution and the presence of a heavy bromine atom on the aromatic ring may influence its intensity.

-

The presence of distinct peaks in the aromatic C-H stretching and bending regions can provide information about the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Fundamental Principles: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences this frequency, providing detailed information about the connectivity and structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Figure 3: Workflow for ¹H and ¹³C NMR analysis.

Data Interpretation and Expected Results:

¹H NMR (400 MHz, CDCl₃):

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to Br) | ~7.45 | Doublet | 2H | ~8.5 |

| Ar-H (ortho to alkyne) | ~7.35 | Doublet | 2H | ~8.5 |

| OH | Variable (e.g., 2.0-3.0) | Singlet | 1H | - |

| C(CH₃)₂ | ~1.60 | Singlet | 6H | - |

¹³C NMR (100 MHz, CDCl₃):

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| C-Br | ~122 |

| Ar-C (quaternary, attached to alkyne) | ~121 |

| Ar-CH (ortho to Br) | ~133 |

| Ar-CH (ortho to alkyne) | ~131 |

| C≡C (alkyne) | ~92 and ~85 |

| C(OH) | ~65 |

| C(CH₃)₂ | ~31 |

Expert Insights:

-

Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary chemical shift reference.

-

Aromatic Region Splitting: The para-substituted aromatic ring is expected to show a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.[3]

-

Absence of OH Coupling: The hydroxyl proton signal is typically a broad singlet and does not couple with neighboring protons due to rapid chemical exchange.

-

Quaternary Carbons: The quaternary carbons of the alkyne and the tertiary alcohol will appear as singlets in the ¹³C NMR spectrum. Their chemical shifts are highly diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Fundamental Principles: MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Figure 4: Workflow for EI-MS analysis.

Data Interpretation and Expected Results:

The mass spectrum of this compound will provide crucial information for confirming its identity.

-

Molecular Ion (M⁺): The molecular weight of C₁₁H₁₁BrO is approximately 238.0 g/mol for the ⁷⁹Br isotope and 240.0 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two bromine isotopes, the mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 238 and 240 with a relative intensity of approximately 1:1.[4]

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z 223/225 is expected from the loss of a methyl radical from the tertiary alcohol moiety.

-

Loss of water (-H₂O): While less common for tertiary alcohols under EI conditions, a peak at m/z 220/222 might be observed.

-

Cleavage of the C-C bond adjacent to the alcohol: This would lead to a fragment corresponding to the bromophenyl-alkyne cation at m/z 181/183.

-

Loss of the bromine atom (-Br): A fragment at m/z 159 corresponding to the [M-Br]⁺ ion is possible.

-

Expert Insights:

-

Isotopic Pattern: The presence of the characteristic 1:1 M⁺/(M+2)⁺ isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[5]

-

Fragmentation Logic: The fragmentation patterns are governed by the stability of the resulting carbocations and neutral radicals. The formation of resonance-stabilized benzylic-type cations is often a favored pathway.[6]

Conclusion

The combination of IR, NMR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the fundamental principles, detailed experimental protocols, and the expected spectroscopic data for this novel compound. By understanding the causality behind the experimental choices and the logic of spectral interpretation, researchers can confidently verify the structure and purity of this and similar molecules, paving the way for their application in drug discovery and development.

References

-

American Chemical Society. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

-

Eissmann, F., Kafurke, U., & Weber, E. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. (n.d.). Sample preparation. [Link]

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. (n.d.). Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. [Link]

-

Supporting Information. (n.d.). [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Signal Areas. (n.d.). [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

University of Calgary. (n.d.). IR: alkynes. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the synthesized complexes along with the alkyne-based phthalonitrile. [Link]

-

PubChem. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol. [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-buten-2-ol, 115-18-4. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound or similar structures in their work. This document will delve into the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, provide a detailed experimental protocol, and offer insights into the interpretation of the spectral data.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a versatile synthetic intermediate, often employed in the construction of more complex molecular architectures through reactions such as the Sonogashira coupling.[1] Its structure, featuring a brominated aromatic ring, an internal alkyne, and a tertiary alcohol, presents a unique set of spectroscopic characteristics. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this and other organic molecules.[2] It provides direct information about the carbon skeleton, with each unique carbon atom in the molecule producing a distinct signal in the spectrum.[3] The chemical shift of each signal is highly sensitive to the local electronic environment, offering profound insights into the molecule's connectivity and functional groups.[4]

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The structure of this compound dictates the number and approximate chemical shifts of the signals in its ¹³C NMR spectrum. Due to the molecule's asymmetry, all ten carbon atoms are chemically non-equivalent and are expected to produce ten distinct signals.[3] The predicted chemical shift ranges for each carbon are based on established principles of ¹³C NMR spectroscopy and data from analogous compounds.[5][6]

// Atom nodes C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0!"]; C3 [label="C3", pos="3,0!"]; C4 [label="C4", pos="4.5,0!"]; C5 [label="C5'", pos="5.5,1!"]; C6 [label="C6'", pos="6.5,0!"]; C7 [label="C7'", pos="6.5,-1!"]; C8 [label="C8'", pos="5.5,-2!"]; C9 [label="C9'", pos="4.5,-2!"]; C10 [label="C10'", pos="3.5,-1!"]; Br [label="Br", pos="8,-1!"]; O [label="O", pos="1.5,1.5!"]; H [label="H", pos="2.5,1.5!"]; CH3_1 [label="CH₃", pos="1.5,-1.5!"]; CH3_2 [label="CH₃", pos="0,-1.5!"];

// Edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label="≡"]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C5 [label=""]; C7 -- Br [label=""]; C2 -- O [label=""]; O -- H [label=""]; C2 -- CH3_1 [label=""]; C2 -- CH3_2 [label=""];

} enddot Figure 1: Structure of this compound with carbon numbering.

Expected Chemical Shift Ranges:

| Carbon Atom(s) | Hybridization | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C1' | sp³ | Methyl groups | 30 - 35 | Attached to a quaternary carbon bearing an electronegative oxygen atom, which causes a downfield shift compared to a typical methyl group.[5] |

| C2 | sp³ | Quaternary carbon with hydroxyl group | 65 - 75 | The direct attachment of the electronegative oxygen atom significantly deshields this carbon.[7] |

| C3, C4 | sp | Alkynyl carbons | 80 - 95 | The sp-hybridized carbons of an internal alkyne typically resonate in this region.[8][9] The exact positions are influenced by the substituents. |

| C5 | sp² | Aromatic carbon (ipso- to alkyne) | 120 - 125 | This quaternary carbon's shift is influenced by the attached alkyne and bromine substituent on the ring. |

| C6, C6' | sp² | Aromatic carbons (ortho- to alkyne) | 130 - 135 | These carbons are deshielded by the electron-withdrawing effect of the alkyne group. |

| C7, C7' | sp² | Aromatic carbons (meta- to alkyne) | 128 - 132 | These carbons are less affected by the alkyne substituent. |

| C8 | sp² | Aromatic carbon (para- to alkyne, ipso- to Br) | 120 - 125 | The bromine atom causes a downfield shift at the ipso-carbon. |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality proton-decoupled ¹³C NMR spectrum of this compound.

Materials and Instrumentation:

-

Sample: this compound (20-50 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent signal)[10]

-

NMR Tube: 5 mm diameter, high-precision

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to the NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Spectral Width: Set to approximately 240 ppm to encompass the expected chemical shift range.[11]

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons, which have longer relaxation times.

-

Pulse Width: Use a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity for quantitative analysis.[11]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.[4][11]

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0 ppm.

-

Integrate the peaks if relative intensities are of interest, though ¹³C NMR is not inherently quantitative without specific experimental setups.

-

Data Interpretation and Spectral Assignment

A representative ¹³C NMR spectrum of a structurally similar compound, 2-methyl-4-phenyl-3-butyn-2-ol, shows characteristic peaks at δ = 131.6, 128.2, 122.7 (aromatic), 93.8, 82.1 (alkynyl), 65.6 (quaternary C-OH), and 31.4 (methyl) ppm.[6] Based on this and the predicted ranges, the following assignments can be made for this compound.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity (in ¹H-coupled spectrum) | Notes |

| ~31.5 | C1, C1' | Quartet | Two equivalent methyl groups, appearing as a single signal. |

| ~65.5 | C2 | Singlet | Quaternary carbon attached to the hydroxyl group.[6] Typically a weak signal.[12] |

| ~82 | C4 | Singlet | Alkynyl carbon attached to the quaternary carbinol carbon. |

| ~93 | C3 | Singlet | Alkynyl carbon attached to the aromatic ring. |

| ~122 | C8 | Singlet | Aromatic carbon bearing the bromine atom. |

| ~123 | C5 | Singlet | Aromatic carbon attached to the alkyne. |

| ~131.5 | C7, C7' | Doublet | Aromatic CH carbons meta to the alkyne. |

| ~133 | C6, C6' | Doublet | Aromatic CH carbons ortho to the alkyne. |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[4] For unambiguous assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. DEPT experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, and can also help identify quaternary carbons.[2]

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural verification and purity assessment of this compound. By understanding the theoretical basis for the chemical shifts and following a robust experimental protocol, researchers can confidently interpret the resulting spectra. The characteristic signals of the aromatic, alkynyl, and alcohol moieties provide a unique fingerprint for this molecule, making ¹³C NMR an invaluable tool in synthetic chemistry and drug development.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between...[Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Supporting Information. Characterization of TFBen and Substrates. [Link]

-

ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]

-

Royal Society of Chemistry. (2016). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

-

Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. [Link]

-

ResearchGate. 13C-NMR chemical shifts of the quaternary carbon bearing the OOH and...[Link]

-

SpectraBase. (4-Bromophenyl) 4-cyanobenzoate. [Link]

-

SpectraBase. Octanamide, N-(4-bromophenyl)-. [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

The Berger Lab @ Rowan University. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?[Link]

-

Doc Brown's Chemistry. (2025, October 7). The C-13 NMR spectrum for 2-methylbutane. [Link]

-

ResearchGate. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

PMC - NIH. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. [Link]

-

Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

Sources

- 1. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

mass spectrometry of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation specific to this molecule, blending theoretical knowledge with practical, field-proven insights.

Introduction: The Analytical Imperative

This compound is a versatile synthetic intermediate, particularly in the construction of complex molecular architectures via Sonogashira coupling and other cross-coupling reactions.[1] Its structure incorporates three key functional groups that dictate its mass spectrometric fingerprint: a tertiary alcohol, an internal alkyne, and a brominated aromatic ring. Understanding the mass spectral characteristics of this compound is paramount for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry workflows. This guide elucidates the predictable yet complex fragmentation patterns that arise from these functionalities, providing a robust framework for its analytical characterization.

Physicochemical Properties and Structural Data

A precise understanding of the molecule's physical and chemical properties is the foundation of any mass spectrometric analysis. These parameters influence sample preparation, ionization efficiency, and the stability of the resulting ions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO | N/A |

| Monoisotopic Mass | 237.9990 Da (⁷⁹Br), 239.9970 Da (⁸¹Br) | Calculated |

| Average Molecular Weight | 239.11 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point (Predicted) | 305.6 ± 27.0 °C | [2] |

| pKa (Predicted) | 13.19 ± 0.29 | [2] |

Ionization Techniques: A Deliberate Choice

The choice of ionization method is the most critical experimental decision, directly controlling the extent of fragmentation and the information that can be gleaned from the spectrum.

-

Electron Ionization (EI): As a high-energy, "hard" ionization technique, EI is invaluable for structural elucidation.[3] It involves bombarding the analyte with 70 eV electrons, inducing extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule. For this compound, EI is the preferred method for identifying its constituent parts through characteristic fragmentation pathways. However, the high energy often leads to the complete absence of the molecular ion, especially given the labile tertiary alcohol moiety.[4][5]

-

Chemical Ionization (CI): A "softer" ionization technique that uses reagent gas ions (like CH₅⁺) to ionize the analyte through proton transfer.[6] This results in significantly less fragmentation and typically produces a strong protonated molecule peak [M+H]⁺. CI is the method of choice when the primary goal is to confirm the molecular weight of the compound, which may be ambiguous from the EI spectrum.

-

Negative Chemical Ionization (NCI): This technique is exceptionally sensitive for electrophilic compounds, particularly those containing halogens. For brominated aromatic compounds, NCI often results in the formation of an intense bromide anion (Br⁻) at m/z 79 and 81.[7] This method can be used for highly selective and sensitive detection of the target analyte in complex matrices.[7][8]

-

Electrospray Ionization (ESI): While typically used for polar, non-volatile molecules, derivatization strategies can make alkynes amenable to ESI analysis.[9] It is a very soft ionization technique, ideal for LC-MS applications and confirming molecular weight with minimal fragmentation.

Mass Spectral Analysis: Decoding the Fragmentation Pathways

The structural features of this compound give rise to several predictable and competing fragmentation pathways under Electron Ionization (EI). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance, is a powerful diagnostic tool, as any bromine-containing fragment will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[10][11][12]

The Molecular Ion (M⁺•)

The molecular ion peak for this compound will appear as a doublet at m/z 238 and 240 . However, due to the presence of the tertiary alcohol, which is highly prone to fragmentation, this peak is expected to be very weak or entirely absent in a standard 70 eV EI spectrum.[4][5]

Primary Fragmentation Pathways

The initial fragmentation events are dominated by the energetically most favorable bond cleavages, driven by the formation of stable carbocations or radicals.

-

α-Cleavage (Loss of Methyl Radical): This is the most dominant fragmentation pathway for tertiary alcohols.[5] The cleavage of a C-C bond adjacent to the oxygen atom results in the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable tertiary oxonium ion, which is further stabilized by resonance with the adjacent alkyne and aromatic ring. This fragment is expected to be the base peak in the spectrum.

-

[M - CH₃]⁺ at m/z 223/225

-

-